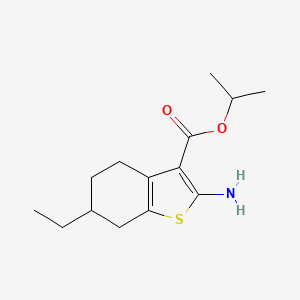

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

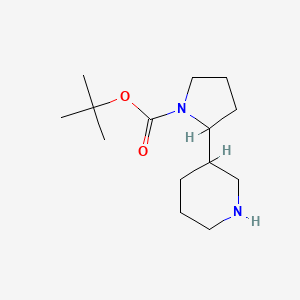

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C14H21NO2S . It is used in proteomics research and belongs to the class of organic compounds known as thiophene carboxamides . The compound’s structure consists of a benzothiophene ring with an isopropyl group, an amino group, and an ethyl ester group.

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions. An interesting cyclization occurs when the amino-ester reacts with ethyl isothiocyanate, leading to the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one. Acylation of the amino-ester with chloroacetyl chloride produces the acylated ester. Further cyclization results in benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which can be alkylated at nitrogen. Hydrazide derivatives are also synthesized, and nucleophilic substitution reactions yield various compounds. These derivatives have been assessed for cytotoxicity against cancer cell lines .Molecular Structure Analysis

Chemical Reactions Analysis

The compound’s chemical reactions involve cyclizations, acylations, and nucleophilic substitutions. These reactions lead to the formation of various derivatives with potential biological activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been synthesized and characterized, demonstrating promising antibacterial and antifungal activities. The synthesis involves converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various Schiff bases, which exhibited significant biological activity. This research highlights the compound's potential in developing new antimicrobial agents (Narayana et al., 2006).

Chemical Reactivity and Structural Analysis

Studies on the chemical reactivity of similar thiophene derivatives, focusing on recyclization reactions with amines, provide insight into the versatile chemistry of thiophene compounds. Such research outlines methods for producing novel thiophene derivatives with potential for further functionalization and study, including X-ray structural analysis for accurate characterization of these compounds (Shipilovskikh et al., 2014).

Crystal Structure Determination

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound closely related to the isopropyl derivative, has been studied, revealing a thiophene ring substituted with amino and methyl ester groups. This research contributes to understanding the molecular structure and potential interactions of similar thiophene derivatives, providing a foundation for further functional studies and applications (Vasu et al., 2004).

Pharmaceutical Applications

The targeted synthesis and analysis of biologically active azomethine derivatives of similar thiophene compounds have been conducted with the aim of discovering new pharmacologically active molecules. This work involves predicting biological activity, optimizing synthesis conditions, and developing analytical methods, indicating the compound's potential in drug development and pharmaceutical science (Chiriapkin et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-4-9-5-6-10-11(7-9)18-13(15)12(10)14(16)17-8(2)3/h8-9H,4-7,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOBOKVSDZRBAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)

![N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2771646.png)

![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)

![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)

![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)

![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)